molecular formula C10H14N4O2 B2960557 2-Methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide CAS No. 2361646-24-2

2-Methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide

Cat. No. B2960557
CAS RN: 2361646-24-2
M. Wt: 222.248
InChI Key: ZLADZJHEYHSESD-UHFFFAOYSA-N
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Description

AMPS is a reactive, hydrophilic, sulfonic acid acrylic monomer used to alter the chemical properties of a wide variety of anionic polymers . It has good complexion, adsorption, biological activity, surface activity, hydrolysis stability, and thermal stability .


Synthesis Analysis

AMPS is made by the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water .


Molecular Structure Analysis

The molecular structure of AMPS is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Chemical Reactions Analysis

AMPS is a reactive monomer and can be polymerized with other monomers to form copolymers . It is used in many areas including water treatment, oil field, construction chemicals, hydrogels for medical applications, personal care products, emulsion coatings, adhesives, and rheology modifiers .


Physical And Chemical Properties Analysis

AMPS is a white crystalline powder or granular particles with a density of 1.1 g/cm3 at 15.6 °C and a melting point of 195 °C . It is very soluble in water and dimethylformamide (DMF) and also shows limited solubility in most polar organic solvents .

Safety And Hazards

The CLP Regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labeling of chemicals .

properties

IUPAC Name

2-methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-3-8(15)13-10(2,9(11)16)7-14-6-4-5-12-14/h3-6H,1,7H2,2H3,(H2,11,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLADZJHEYHSESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)N)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(prop-2-enoylamino)-3-pyrazol-1-ylpropanamide

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